Nitensoside A
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Overview
Description
Nitensoside A is a natural product found in Pterogyne nitens with data available.
Scientific Research Applications
Discovery and Initial Characterization
Nitensoside A, along with another compound, nitensoside B, were identified as new coumarin glycosides isolated from Chimonanthus nitens. These compounds were structurally elucidated using IR, MS, and NMR spectroscopic data. Interestingly, some compounds in the same study, though not this compound specifically, demonstrated moderate inhibitory activity against the bacteria Micrococcus luteus (Li, Wang, Yang, Ma, & Hao, 2013).
Biological Activities
In a separate study, two new flavone glucosides, including this compound, were isolated from Pterogyne nitens. These compounds were evaluated for their myeloperoxidase (MPO) inhibitory activity. Among these, pedalitin was found to be the most active against MPO, showcasing its potential in biological activities related to myeloperoxidase inhibition (Fernandes, Regasini, Vellosa, Pauletti, Castro-Gamboa, Bolzani, Oliveira, & Silva, 2008).
Pharmacogenetics Research
Although not directly related to this compound, the broader context of pharmacogenetics research, such as the work conducted by the NIH Pharmacogenetics Research Network, provides valuable insights into how genetic variations can influence drug responses. This research can be indirectly relevant for understanding the potential applications of compounds like this compound in personalized medicine (Giacomini et al., 2007).
Properties
Molecular Formula |
C28H32O15 |
---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-10-19(31)22(34)24(36)27(40-10)39-9-17-20(32)23(35)25(37)28(42-17)43-26-16(38-2)8-15-18(21(26)33)13(30)7-14(41-15)11-3-5-12(29)6-4-11/h3-8,10,17,19-20,22-25,27-29,31-37H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,27+,28-/m0/s1 |
InChI Key |
IAXGLXFIQSEJPB-MBHQVIDASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)O)OC)O)O)O)O)O)O |
Synonyms |
nitensoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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